Thymyl alpha-ethyl-4-biphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymyl alpha-ethyl-4-biphenylacetate is a chemical compound known for its unique structure and potential applications in various fields. It is an ester derivative of alpha-ethyl-4-biphenylacetic acid and thymol, a monoterpene phenol derived from thyme oil. This compound is of interest due to its potential pharmacological properties and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymyl alpha-ethyl-4-biphenylacetate typically involves the esterification of alpha-ethyl-4-biphenylacetic acid with thymol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thymyl alpha-ethyl-4-biphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Thymyl alpha-ethyl-4-biphenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of thymyl alpha-ethyl-4-biphenylacetate is primarily attributed to its ability to interact with biological membranes and enzymes. The thymol moiety in the compound is known to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thymol: A monoterpene phenol with antimicrobial and antioxidant properties.
Alpha-ethyl-4-biphenylacetic acid: A precursor in the synthesis of thymyl alpha-ethyl-4-biphenylacetate.
Thymyl acetate: An ester of thymol with similar antimicrobial properties.
Uniqueness
This compound is unique due to its combined structural features of thymol and alpha-ethyl-4-biphenylacetic acid. This combination enhances its potential pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
20724-13-4 |
---|---|
Molecular Formula |
C26H28O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C26H28O2/c1-5-23(22-14-12-21(13-15-22)20-9-7-6-8-10-20)26(27)28-25-17-19(4)11-16-24(25)18(2)3/h6-18,23H,5H2,1-4H3 |
InChI Key |
GNBAJEWDTRDVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=C(C=CC(=C3)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.